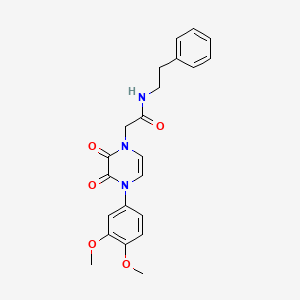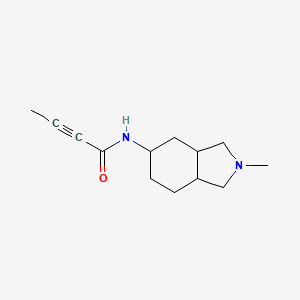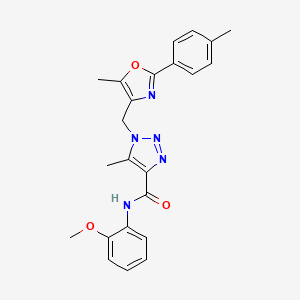
N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is an organic compound that binds to Peroxisome Proliferator-Activated Receptors (PPARs). It is useful for the treatment of conditions mediated by the PPAR receptor activity in mammals . These conditions include dyslipidemia, hyperlipidemia, hypercholesteremia, atherosclerosis, hypertriglyceridemia, heart failure, myocardial infarction, vascular diseases, cardiovascular diseases, hypertension, obesity, inflammation, arthritis, cancer, Alzheimer’s disease, skin disorders, respiratory diseases, ophthalmic disorders, inflammatory bowel diseases (IBDs), ulcerative colitis, and Crohn’s disease .
Synthesis Analysis
The synthesis of this compound involves the addition of di-f-butylazodicarboxylate to a stirred solution of triphenylphosphine and 2-(5-methyl-2-phenyl-oxazol-4-yl)-ethanol .
Molecular Structure Analysis
The molecular structure of the compound includes a variety of functional groups, including a methoxyphenyl group, a methyl group, a p-tolyl group, an oxazolyl group, and a triazole-carboxamide group .
Scientific Research Applications
Synthesis and Antimicrobial Activities
This compound is related to a class of compounds synthesized for their antimicrobial properties. Research has shown that derivatives of 1,2,4-triazole, including those with methoxyphenyl and methyl groups, have been explored for their ability to inhibit the growth of various microorganisms. These compounds are synthesized through reactions involving ester ethoxycarbonylhydrazones with primary amines, demonstrating good or moderate activities against test microorganisms (Bektaş et al., 2010).
Photophysical Properties Study
Compounds with structures similar to the one have been synthesized and studied for their photophysical properties, including absorption, emission, quantum yields, and dipole moments. These studies are crucial for understanding the potential applications of these compounds in fields such as fluorescent materials and sensors (Padalkar et al., 2015).
Crystal Structure Analysis
The crystal structure analysis of compounds related to "N-(2-methoxyphenyl)-5-methyl-1-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)-1H-1,2,3-triazole-4-carboxamide" has been conducted to understand their molecular arrangement and interactions. Such studies are foundational for designing compounds with desired properties and activities (Wang et al., 2012).
Anti-Inflammatory and Analgesic Agents
Research into novel compounds with potential anti-inflammatory and analgesic properties includes the synthesis of derivatives that may act as cyclooxygenase inhibitors. Studies aim to develop compounds that can serve as effective treatments for conditions requiring anti-inflammatory or analgesic interventions (Abu‐Hashem et al., 2020).
Cytotoxicity Studies
New derivatives of 1H-1,2,3-triazole have been synthesized and evaluated for their cytotoxic activity against cancer cell lines. These studies are crucial for the discovery of new anticancer agents and understanding the structure-activity relationships necessary for potent cytotoxic effects (Hassan et al., 2014).
Mechanism of Action
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-methyl-1-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c1-14-9-11-17(12-10-14)23-25-19(16(3)31-23)13-28-15(2)21(26-27-28)22(29)24-18-7-5-6-8-20(18)30-4/h5-12H,13H2,1-4H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSSFZBEBMPVDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)CN3C(=C(N=N3)C(=O)NC4=CC=CC=C4OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2539314.png)
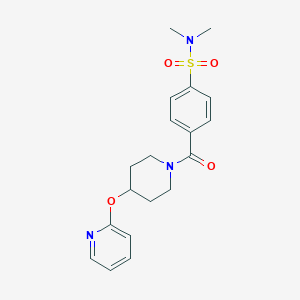
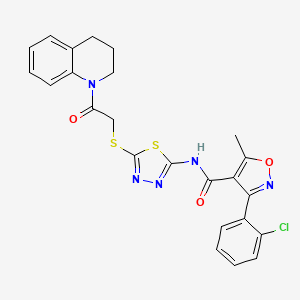
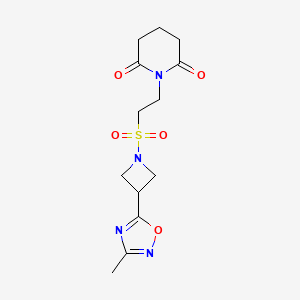
![2-(9-cyclohexyl-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetic acid](/img/structure/B2539322.png)
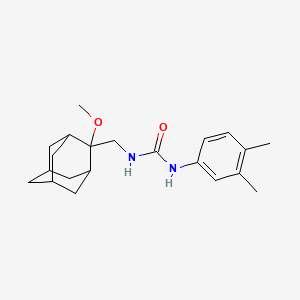

![2-oxo-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2539325.png)
![3,3,3-trifluoro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2539330.png)
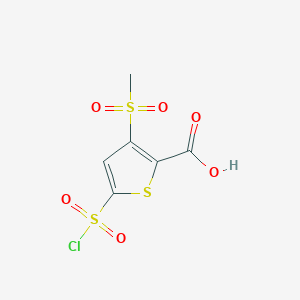
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetohydrazide](/img/structure/B2539332.png)
